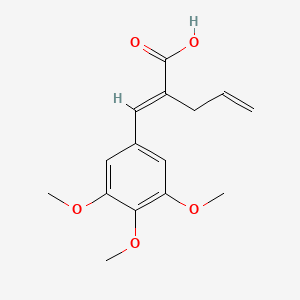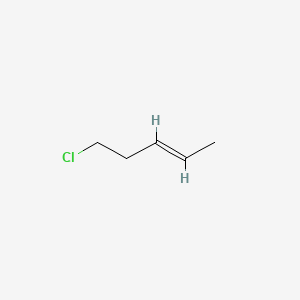
1H-1-Pyrindin-4-ol,octahydro-1-methyl-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Pyrindin-4-ol,octahydro-1-methyl-(8CI) is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a derivative of pyrindin, characterized by the presence of an octahydro-1-methyl group and a hydroxyl group at the fourth position of the pyrindin ring.
Preparation Methods
The synthesis of 1H-1-Pyrindin-4-ol,octahydro-1-methyl-(8CI) involves several steps, typically starting with the preparation of the pyrindin ring. The octahydro-1-methyl group is introduced through hydrogenation and methylation reactions. The hydroxyl group is then added via hydroxylation. Industrial production methods may involve catalytic hydrogenation and the use of specific reagents to ensure high yield and purity .
Chemical Reactions Analysis
1H-1-Pyrindin-4-ol,octahydro-1-methyl-(8CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to further hydrogenate the pyrindin ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.
Scientific Research Applications
1H-1-Pyrindin-4-ol,octahydro-1-methyl-(8CI) has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-1-Pyrindin-4-ol,octahydro-1-methyl-(8CI) involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The octahydro-1-methyl group may influence its hydrophobic interactions and overall molecular stability .
Comparison with Similar Compounds
1H-1-Pyrindin-4-ol,octahydro-1-methyl-(8CI) can be compared with other pyrindin derivatives such as:
1H-1-Pyrindin-4-ol: Lacks the octahydro-1-methyl group, resulting in different chemical properties and reactivity.
1H-1-Pyrindin-4-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior.
1H-1-Pyrindin-4-amine:
Properties
CAS No. |
16178-39-5 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
0 |
Synonyms |
1H-1-Pyrindin-4-ol,octahydro-1-methyl-(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


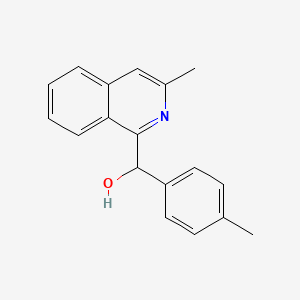
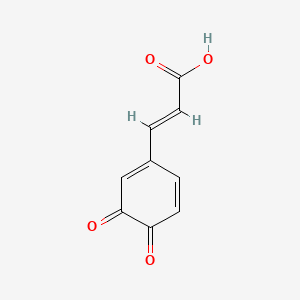
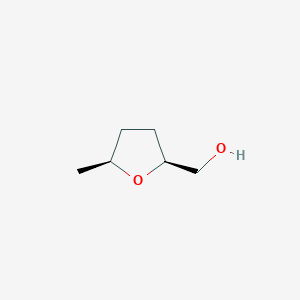
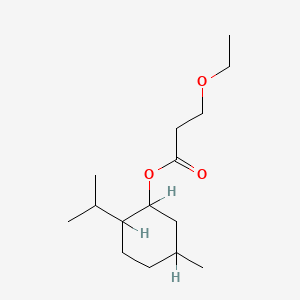
![6-(1,3-Benzodioxol-4-yl)-8-benzyl-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1174216.png)
